2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with an amino group, a fluorobenzoyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by the introduction of the amino group, fluorobenzoyl group, and methylphenyl group through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Material Science: Its chemical properties can be exploited in the design and synthesis of novel materials with specific functionalities, such as conductive polymers or advanced coatings.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes, enzyme activities, or protein interactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to bind to these targets, modulating their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide include other indolizine derivatives with different substituents, such as:
- 2-amino-3-(4-chlorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-nitrobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorobenzoyl group, in particular, may enhance its biological activity or stability compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-6-2-3-7-17(14)26-23(29)19-18-8-4-5-13-27(18)21(20(19)25)22(28)15-9-11-16(24)12-10-15/h2-13H,25H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJZHLBLPISUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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